L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester

Stereochemistry Chiral purity Diastereomer separation

L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester (CAS 140834-91-9), also referred to as Boc-D-Leu-Phe-OBzl, is a fully protected dipeptide comprising D-leucine and L-phenylalanine with N-terminal tert-butoxycarbonyl (Boc) protection and C-terminal benzyl (OBzl) ester protection. This compound belongs to the class of orthogonally protected dipeptide building blocks widely employed in solid-phase and solution-phase peptide synthesis.

Molecular Formula C27H36N2O5
Molecular Weight 468.6 g/mol
Cat. No. B15543079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester
Molecular FormulaC27H36N2O5
Molecular Weight468.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23+/m1/s1
InChIKeyIKZFNIAMQFYRSM-PKTZIBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester (Boc-D-Leu-Phe-OBzl) – CAS 140834-91-9: Technical Baseline and Procurement Context


L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester (CAS 140834-91-9), also referred to as Boc-D-Leu-Phe-OBzl, is a fully protected dipeptide comprising D-leucine and L-phenylalanine with N-terminal tert-butoxycarbonyl (Boc) protection and C-terminal benzyl (OBzl) ester protection . This compound belongs to the class of orthogonally protected dipeptide building blocks widely employed in solid-phase and solution-phase peptide synthesis . Its molecular formula is C₂₇H₃₆N₂O₅ with a molecular weight of 468.59 g/mol [1]. The strategic incorporation of D-Leu adjacent to L-Phe introduces stereochemical constraints that differentiate it from all-L diastereomers, making it particularly relevant for the construction of peptidomimetics and the investigation of chiral recognition phenomena [2].

Why Boc-D-Leu-Phe-OBzl Cannot Be Replaced by Generic Boc-Dipeptide Esters in Critical Peptide Synthesis Workflows


Substitution of Boc-D-Leu-Phe-OBzl with generic protected dipeptides—such as its all-L diastereomer Boc-L-Leu-L-Phe-OBzl (CAS 70637-26-2) or the D,D analog Boc-D-Leu-D-Phe-OBzl (CAS 159549-97-0)—introduces stereochemical and conformational alterations that can fundamentally change biological recognition, proteolytic stability, and self-assembly properties [1]. In the context of enkephalin analogs, the C-terminal Phe-Leu dipeptide fragment adopts distinct Φ and Ψ backbone torsion angles in the solid state (Φ₁ = -85.2°, Ψ₁ = 152.3° for Boc-Phe-Leu-OBzl) [2]. An inversion at the Leu α-carbon (D-Leu vs. L-Leu) is expected to alter these conformational preferences, potentially affecting receptor binding affinity by orders of magnitude [3]. Furthermore, the choice of protecting group strategy—Boc/Bzl versus Fmoc/tBu—dictates the entire synthetic workflow, reagent compatibility, and deprotection conditions. Uncontrolled substitution therefore risks not only reduced yield and purity but also the generation of diastereomeric impurities that are challenging to separate chromatographically [4].

Quantitative Differentiation of Boc-D-Leu-Phe-OBzl (CAS 140834-91-9) Against Closest Analogs


Stereochemical Purity and Enantiomeric Excess: D-Leu vs. L-Leu Diastereomers

The target compound Boc-D-Leu-Phe-OBzl (CAS 140834-91-9) contains a D-Leu residue coupled to L-Phe, whereas the more common Boc-L-Leu-L-Phe-OBzl (CAS 70637-26-2) contains all-L amino acids. Studies on the racemization susceptibility of D-residues during peptide coupling indicate that an activated D-residue racemizes approximately twice as much as an activated L-residue under identical coupling conditions [1]. Consequently, synthesis of Boc-D-Leu-Phe-OBzl requires stricter control of coupling conditions to maintain high enantiomeric excess. Commercial vendors report purity specifications for Boc-D-Leu-Phe-OBzl at 95% or 98% by HPLC , while its L,L-diastereomer (Boc-L-Leu-L-Phe-OBzl) is available at purities up to 99.65% . The lower typical purity ceiling reflects the inherent challenge of maintaining stereointegrity at the D-Leu α-carbon.

Stereochemistry Chiral purity Diastereomer separation

Conformational Restriction: Backbone Torsion Angles and Crystallographic Comparison

X-ray crystallographic analysis of the closely related dipeptide Boc-Phe-Leu-OBzl (which differs only in the order of Phe and Leu residues) reveals backbone torsion angles Φ₁ = -85.2° and Ψ₁ = 152.3° in the solid state [1]. These values place the dipeptide in a semi-extended conformation that is stabilized by intermolecular N-H···O hydrogen bonds. Inversion of the Leu stereochemistry from L to D (as in Boc-D-Leu-Phe-OBzl) is predicted to invert the sign of the Φ angle and alter the Ψ angle, resulting in a distinct conformational landscape [2]. Computational modeling of Boc-D-Leu-Phe-OBzl suggests a more compact turn-like structure, which may enhance resistance to proteolytic degradation compared to the all-L analog [3].

X-ray crystallography Peptide conformation Structure-activity relationship

Protecting Group Orthogonality: Boc vs. Fmoc Strategy

Boc-D-Leu-Phe-OBzl employs a Boc/Bzl protection scheme, which is orthogonal to the Fmoc/tBu strategy. Deprotection of the Boc group requires treatment with strong acid—typically trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol—which also cleaves the OBzl ester . In contrast, an Fmoc-protected analog (e.g., Fmoc-D-Leu-Phe-OBzl) would be deprotected under mild basic conditions (20% piperidine in DMF), leaving the benzyl ester intact. The half-life for Boc deprotection in 50% TFA/CH₂Cl₂ is approximately 30 seconds at room temperature, whereas Fmoc deprotection with 20% piperidine exhibits a half-life of about 6 seconds [1]. This kinetic difference dictates the choice of resin linker and overall synthetic strategy.

Solid-phase peptide synthesis Orthogonal protection Deprotection kinetics

Solubility Profile and Formulation Compatibility

Boc-D-Leu-Phe-OBzl exhibits excellent solubility in DMSO, with reported values of up to 100 mg/mL (213.41 mM) with ultrasonic assistance [1]. This is comparable to the solubility of the unprotected dipeptide H-D-Leu-Phe-OBzl, which is also freely soluble in DMSO, methanol, and ethanol . However, the presence of the Boc and OBzl protecting groups increases the compound's hydrophobicity (calculated LogP ≈ 4.2) and reduces aqueous solubility to < 0.1 mg/mL in PBS buffer (pH 7.4) . For comparison, the Fmoc-protected analog Fmoc-D-Leu-Phe-OBzl has a higher calculated LogP (≈ 5.8) and even lower aqueous solubility, making Boc-D-Leu-Phe-OBzl a more tractable intermediate for solution-phase reactions in polar aprotic solvents.

Solubility DMSO stock solutions Pre-formulation

Commercial Availability and Procurement Lead Time

Boc-D-Leu-Phe-OBzl (CAS 140834-91-9) is a catalog item at multiple peptide-focused CROs, including Allpeptide (Cat. 463054) and MedChemExpress (HY-79909), with purities of 95% or 98% available off-the-shelf . In contrast, its D,D-diastereomer Boc-D-Leu-D-Phe-OBzl (CAS 159549-97-0) is primarily available only through custom synthesis with lead times of 2-4 weeks [1]. The L,D-diastereomer Boc-L-Leu-D-Phe-OBzl (CAS 159549-96-9) is commercially stocked by AChemBlock at 95% purity but commands a significant price premium (approximately $445 per 100 mg) . This positions Boc-D-Leu-Phe-OBzl as the most readily accessible D-containing stereoisomer for routine peptide synthesis applications.

Supply chain Catalog availability Custom synthesis

Stability Under Long-Term Storage and Reaction Conditions

Boc-D-Leu-Phe-OBzl demonstrates excellent storage stability when maintained under recommended conditions. Vendors specify storage at -20°C for powder form, with a shelf life of 3 years; at 4°C, stability is maintained for 2 years [1]. Once dissolved in solvent, the compound remains stable for 6 months at -80°C and 1 month at -20°C . In contrast, the unprotected dipeptide H-D-Leu-Phe-OBzl (CAS 63649-15-0) requires storage at 0-8°C and exhibits a shorter shelf life due to the free amino terminus, which is susceptible to oxidation and diketopiperazine formation under neutral to basic conditions . The Boc group provides robust protection against nucleophilic degradation during prolonged storage.

Storage stability Shelf life Degradation

Boc-D-Leu-Phe-OBzl (CAS 140834-91-9): High-Impact Research and Industrial Application Scenarios


Synthesis of Enkephalin Analogs with Enhanced Proteolytic Stability

Boc-D-Leu-Phe-OBzl serves as a key building block for the solid-phase synthesis of enkephalin analogs where the C-terminal D-Leu-Phe dipeptide confers resistance to enzymatic degradation by aminopeptidases and carboxypeptidases. X-ray crystallographic data on the related Boc-Phe-Leu-OBzl fragment (Φ₁ = -85.2°, Ψ₁ = 152.3°) provide a structural baseline for designing conformationally constrained analogs [1]. The D-Leu residue in Boc-D-Leu-Phe-OBzl introduces a stereochemical barrier that reduces the rate of proteolytic cleavage by up to 100-fold relative to all-L enkephalins [2].

Construction of Chiral Recognition and Discrimination Platforms

The Boc-D-Leu-Phe-OBzl dipeptide is employed in the construction of cyclic and linear peptides designed for chiral discrimination studies. NMR titration experiments have demonstrated that Boc-protected amino acids and dipeptides induce distinct downfield chemical shift perturbations upon binding to cyclic hexapeptide hosts, with D-enantiomers exhibiting different binding affinities (Kd values) than their L-counterparts [3]. Boc-D-Leu-Phe-OBzl can be directly incorporated into such host-guest systems to probe stereochemical recognition at the dipeptide level.

Preparation of Dipeptide Alkyl Esters for Immunomodulation Research

Patents describe the use of dipeptide alkyl esters, including those containing D-amino acids, for the ablation of cell-mediated immune responses via selective cytotoxicity toward T-lymphocytes and natural killer cells [4]. Boc-D-Leu-Phe-OBzl provides a protected precursor that can be deprotected and further functionalized to yield the corresponding D-Leu-Phe alkyl ester. The D-Leu residue enhances metabolic stability in vivo, prolonging the half-life of the active dipeptide ester relative to all-L analogs [5].

Intermediate for Proteasome Inhibitor Development

Boc-D-Leu-Phe-OBzl can serve as a synthetic intermediate in the preparation of epoxyketone-based proteasome inhibitors. Carfilzomib, a clinically approved proteasome inhibitor, contains a C-terminal epoxyketone warhead and an N-terminal morpholino group attached to a peptide backbone that includes hydrophobic amino acids . The D-Leu-Phe motif in Boc-D-Leu-Phe-OBzl mimics the P2-P3 hydrophobic recognition elements found in carfilzomib analogs, making it a valuable building block for structure-activity relationship (SAR) studies aimed at overcoming bortezomib resistance [6].

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